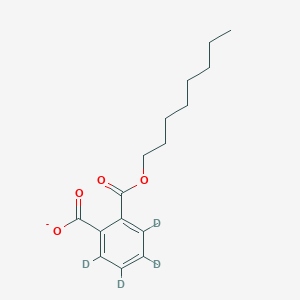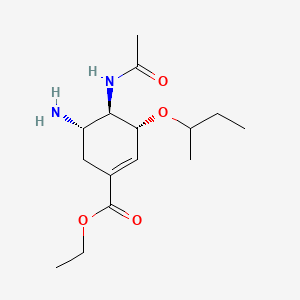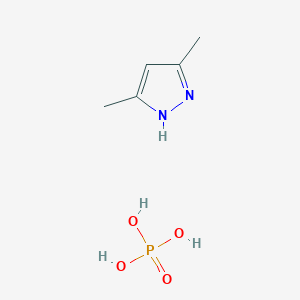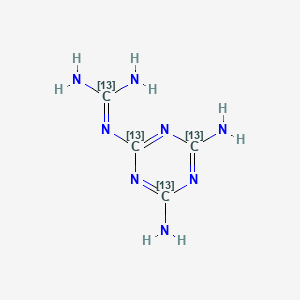
4α,25-Dihydroxy Vitamin D3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4α,25-Dihydroxy Vitamin D3 is a hydroxylated derivative of Vitamin D3, which plays a crucial role in calcium metabolism and various cellular processes. This compound is a metabolite of 25-hydroxyvitamin D3, produced through hydroxylation steps. It is known for its biological activity, particularly in regulating calcium homeostasis and influencing gene expression via the Vitamin D receptor .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4α,25-Dihydroxy Vitamin D3 involves multiple hydroxylation steps. One common method includes the use of a molybdenum-dependent steroid C25 dehydrogenase, which catalyzes the conversion of Vitamin D3 to 25-hydroxyvitamin D3. This is followed by further hydroxylation to produce this compound . The reaction conditions typically involve semi-aerobic conditions with high-density suspensions of resting cells producing the enzyme .
Industrial Production Methods: Industrial production of this compound can be achieved using biocatalytic platforms. These platforms utilize whole-cell systems with molybdenum-dependent enzymes to ensure high selectivity and yield. The process is optimized for large-scale production, incorporating methods for recycling costly solubilizers like cyclodextrin .
化学反应分析
Types of Reactions: 4α,25-Dihydroxy Vitamin D3 undergoes various chemical reactions, including hydroxylation, oxidation, and reduction. The hydroxylation reactions are catalyzed by enzymes such as CYP3A4 and CYP24A1 .
Common Reagents and Conditions: Common reagents used in these reactions include triethylamine, palladium catalysts, and toluene as a solvent . The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and selectivity.
Major Products: The major products formed from these reactions include other hydroxylated derivatives of Vitamin D3, such as 1α,25-dihydroxyvitamin D3 and 1,4α,25-trihydroxyvitamin D3 .
科学研究应用
4α,25-Dihydroxy Vitamin D3 has numerous applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to study the regulation of calcium metabolism and the role of Vitamin D metabolites in cellular processes . In medicine, it is investigated for its potential therapeutic effects in conditions like osteoporosis and certain cancers . Additionally, it serves as a valuable tool in understanding the structure-function relationships of Vitamin D analogues .
作用机制
The mechanism of action of 4α,25-Dihydroxy Vitamin D3 involves its binding to the Vitamin D receptor, a nuclear receptor that regulates gene expression. Upon binding, it influences the transcription of target genes involved in calcium homeostasis, cell growth, differentiation, and immune responses . The compound stabilizes the active conformation of the receptor, enhancing its interaction with DNA and co-regulatory proteins .
相似化合物的比较
- 1α,25-Dihydroxy Vitamin D3
- 1,4α,25-Trihydroxy Vitamin D3
- 4β,25-Dihydroxy Vitamin D3
Comparison: 4α,25-Dihydroxy Vitamin D3 is unique due to its specific hydroxylation pattern, which influences its biological activity and stability. Compared to 1α,25-Dihydroxy Vitamin D3, it has similar potency in regulating gene expression but differs in its metabolic stability and interaction with the Vitamin D receptor . The 4β,25-Dihydroxy Vitamin D3 is more stable in serum due to its resistance to degradation by CYP24A1 .
属性
CAS 编号 |
1374022-57-7 |
|---|---|
分子式 |
C₂₇H₄₄O₃ |
分子量 |
416.64 |
同义词 |
(3α,4β,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,4,25-triol; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride](/img/structure/B1146459.png)

![(1R,4S,5'S,6R,6'S,8R,12S,13S,20R,21E,24S)-6'-Cyclohexyl-24-hydroxy-21-hydroxyimino-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1146466.png)





![1-Butyl-2-[2-[3-[(1-butyl-6-chlorobenz[cd]indol-2(1H)-ylidene)ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-6-chlorobenz[cd]indolium tetrafluoroborate](/img/structure/B1146480.png)
